molecular formula C11H10F3N B2833886 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287316-39-4

3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2833886
CAS RN: 2287316-39-4
M. Wt: 213.203
InChI Key: ZPGPGMGSUCOAGH-UHFFFAOYSA-N
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Description

“3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound with the molecular formula C11H10F3N . It has a molecular weight of 213.199 Da and a monoisotopic mass of 213.076538 Da . This compound is also known as 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine .


Synthesis Analysis

The synthesis of similar compounds, such as fluoro-bicyclo[1.1.1]pentanes, has been developed over the past 20 years . The synthesis involves the use of imine photochemistry . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . The synthesis of “3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine” could potentially follow a similar method.


Molecular Structure Analysis

The molecular structure of “3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine” consists of a bicyclo[1.1.1]pentane core with a trifluorophenyl group attached . The bicyclo[1.1.1]pentane motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

properties

IUPAC Name

3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-7-2-9(14)8(13)1-6(7)10-3-11(15,4-10)5-10/h1-2H,3-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGPGMGSUCOAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine

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